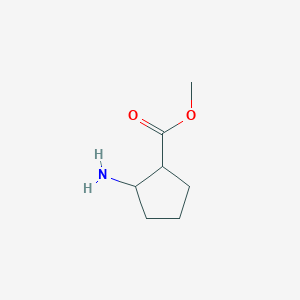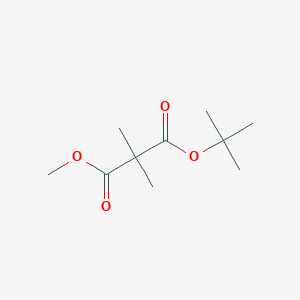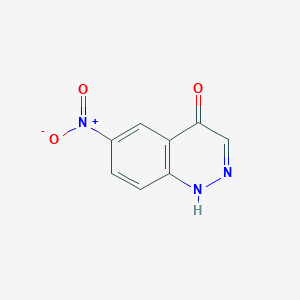
2-Amino-2-fenilpropanoato de metilo
Descripción general
Descripción
Methyl 2-amino-2-phenylpropanoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylalanine and is characterized by the presence of an amino group and a methyl ester group attached to a phenylpropanoate backbone
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
Methyl 2-amino-2-phenylpropanoate is a complex organic compound
Biochemical Pathways
Phenylpropanoids, a group of compounds to which Methyl 2-amino-2-phenylpropanoate belongs, are derived from the carbon backbone of amino acids phenylalanine and tyrosine . They serve as the starting point for the biosynthesis of a wide range of organic compounds . .
Análisis Bioquímico
Biochemical Properties
Methyl 2-amino-2-phenylpropanoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including hydrolases and transferases, which facilitate its conversion and utilization in metabolic pathways . The compound forms enzyme-substrate complexes through hydrogen bonding and electrostatic interactions, which are crucial for its catalytic activity . These interactions enable Methyl 2-amino-2-phenylpropanoate to participate in essential biochemical processes, such as amino acid metabolism and protein synthesis.
Cellular Effects
Methyl 2-amino-2-phenylpropanoate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Methyl 2-amino-2-phenylpropanoate can inhibit inflammatory cytokines in monocyte/macrophage-like cells, thereby reducing inflammation . Additionally, it affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in regulating immune responses . These effects highlight the compound’s potential therapeutic applications in managing inflammatory conditions.
Molecular Mechanism
The molecular mechanism of Methyl 2-amino-2-phenylpropanoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, forming stable complexes that facilitate its biochemical activity . It has been found to inhibit certain enzymes, such as IκB kinase (IKK), which is involved in the NF-κB signaling pathway . This inhibition leads to a decrease in the phosphorylation of NF-κB p65, ultimately reducing the expression of pro-inflammatory cytokines . These molecular interactions underscore the compound’s role in modulating cellular responses and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-2-phenylpropanoate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Methyl 2-amino-2-phenylpropanoate remains stable under controlled conditions, allowing for consistent experimental results Long-term exposure to the compound has been associated with sustained inhibition of inflammatory pathways, suggesting potential therapeutic benefits .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-2-phenylpropanoate vary with different dosages in animal models. Research has demonstrated that low to moderate doses of the compound can effectively modulate immune responses without causing significant adverse effects . High doses may lead to toxicity and adverse reactions, including disruptions in metabolic processes and organ function . These findings emphasize the importance of determining optimal dosage levels to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Methyl 2-amino-2-phenylpropanoate is involved in several metabolic pathways, including amino acid metabolism and the methionine cycle . The compound interacts with enzymes such as methionine synthase and methionine adenosyltransferase, which are essential for the synthesis and recycling of methionine and its derivatives . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of Methyl 2-amino-2-phenylpropanoate within cells and tissues are facilitated by specific transporters and binding proteins . The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . Its localization and accumulation within cells are influenced by factors such as cellular uptake mechanisms and binding affinities to intracellular proteins .
Subcellular Localization
Methyl 2-amino-2-phenylpropanoate exhibits specific subcellular localization patterns that affect its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization patterns are crucial for its interactions with enzymes and proteins, enabling it to participate in essential biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromo-2-phenylpropanoate with ammonia or an amine source under suitable conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by an amino group.
Another method involves the reductive amination of methyl 2-oxo-2-phenylpropanoate using ammonia and a reducing agent such as sodium borohydride. This reaction is carried out in a solvent like methanol at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of methyl 2-amino-2-phenylpropanoate often involves large-scale synthesis using the aforementioned methods. The process is optimized for cost-effectiveness, yield, and purity. Key factors include the choice of reagents, reaction conditions, and purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-phenylpropanoate: Similar structure but with a different position of the amino group.
Methyl 2-amino-2-(4-hydroxyphenyl)propanoate: Contains a hydroxyl group on the phenyl ring.
Methyl 2-amino-2-(4-methoxyphenyl)propanoate: Contains a methoxy group on the phenyl ring.
Uniqueness
Methyl 2-amino-2-phenylpropanoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a methyl ester group on a phenylpropanoate backbone makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
methyl 2-amino-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSVDCFUZLGFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560155 | |
| Record name | Methyl 2-amino-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4507-41-9 | |
| Record name | Methyl 2-amino-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)

![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)
![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)



